![molecular formula C9H11NO3 B8202129 (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8202129.png)
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a chemical compound with the molecular formula C9H11NO3. It is characterized by a bicyclic structure containing a cyano group and an acetate ester. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
作用机制
The mechanism of action of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit or activate certain enzymes, bind to receptors, or modulate signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
- 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Uniqueness
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is unique due to its specific bicyclic structure and the presence of both a cyano group and an acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
IUPAC Name |
(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSRHFMUZMVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC(C1)(CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-([1,1'-Biphenyl]-3-yl)-9'-(4-bromophenyl)-9H,9'H-3,3'-bicarbazole](/img/structure/B8202050.png)
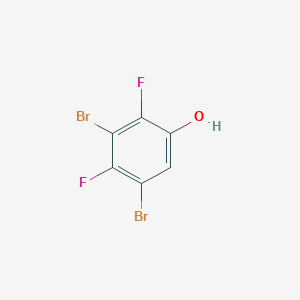
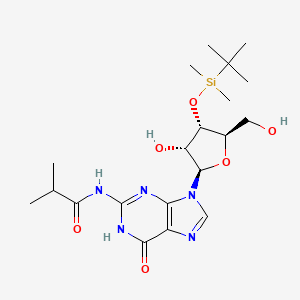
![(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B8202081.png)
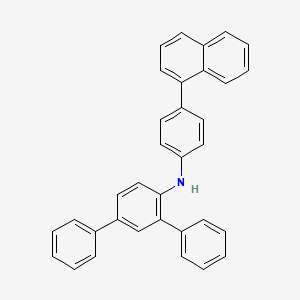
![(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid](/img/structure/B8202088.png)
![7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8202096.png)
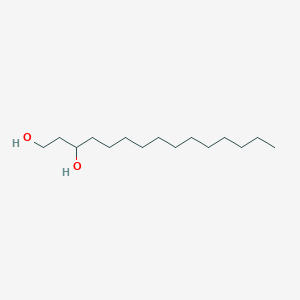
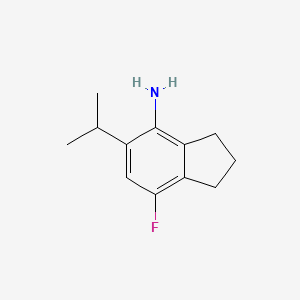
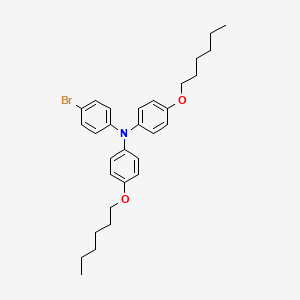
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B8202134.png)
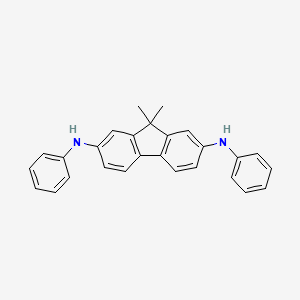
![(S)-2-(Benzo[b]thiophen-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8202141.png)
![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8202149.png)
